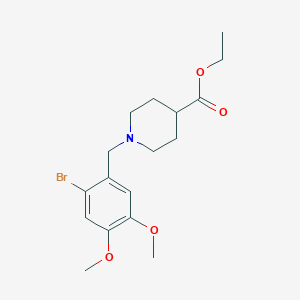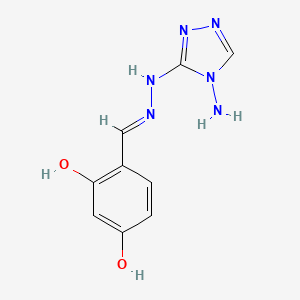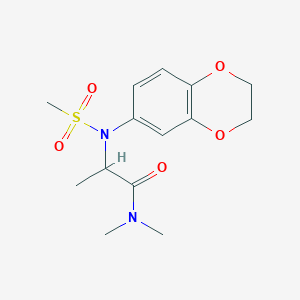
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MNBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBP is a pyrimidine derivative that has been synthesized using various methods, and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been found to interact with several receptors and enzymes in the body. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to bind to the sigma-1 receptor, which is involved in several physiological processes, including cell survival, neuroprotection, and neurotransmitter release. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit several biochemical and physiological effects. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have neuroprotective effects, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have low toxicity, and has been used in several in vitro and in vivo studies. However, 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in humans, and its safety and efficacy in humans is not fully understood.
Orientations Futures
There are several future directions for research on 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, and to investigate its potential interactions with other drugs and compounds.
Méthodes De Synthèse
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, and the reaction of 4-methyl-3-nitrobenzaldehyde with malononitrile in the presence of piperidine. The synthesis of 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione using these methods has been reported in several scientific publications.
Applications De Recherche Scientifique
5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. 5-(4-methyl-3-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes, including cell survival, neuroprotection, and neurotransmitter release.
Propriétés
IUPAC Name |
(5Z)-5-[(4-methyl-3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-11-7-8-12(10-15(11)21(25)26)9-14-16(22)19-18(24)20(17(14)23)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,22,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJIBBRQRVBONR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-methyl-3-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6086013.png)
![ethyl 4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6086015.png)
![N-allyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B6086022.png)

![N-[(2-methylquinolin-4-yl)methyl]-2-(1-naphthyloxy)acetamide](/img/structure/B6086038.png)
![1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6086044.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6086051.png)

![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B6086059.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6086088.png)
![1-{2-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6086098.png)
![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)